![molecular formula C15H16ClN5O3 B2596314 (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone CAS No. 2034575-71-6](/img/structure/B2596314.png)
(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups including a pyrimidine ring, a pyrrolidine ring, and a pyrazolo[5,1-b][1,3]oxazine ring1. These types of structures are often found in biologically active compounds2.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, the pyrrolidine ring, and the pyrazolo[5,1-b][1,3]oxazine ring in separate steps, followed by their coupling. However, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as indicated by its molecular formula, includes 15 carbon atoms, 16 hydrogen atoms, one chlorine atom, five nitrogen atoms, and three oxygen atoms1.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. However, without specific literature on this compound, it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the molecular weight is349.781. Other properties such as melting point, boiling point, solubility, etc., are not available in the literature I have access to.科学的研究の応用
Antimicrobial and Anticancer Potential
Compounds structurally related to (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone have demonstrated promising antimicrobial and anticancer activities. For instance, novel pyrazole derivatives have shown significant antimicrobial and anticancer effects, with some compounds outperforming reference drugs like doxorubicin in anticancer assays. These findings suggest a potential for these compounds in developing new treatments for various infections and cancers (Hafez et al., 2016).
Formulation Development for Poorly Soluble Compounds
Research into improving the bioavailability of poorly soluble compounds, which may include compounds similar to the one , has led to the development of precipitation-resistant solution formulations. Such formulations have been shown to significantly enhance plasma concentrations in vivo, which is crucial for the effective delivery and therapeutic efficacy of these compounds in early toxicology and clinical studies (Burton et al., 2012).
Synthesis and Evaluation of Heterocyclic Compounds
The synthesis and evaluation of novel heterocyclic compounds, including pyrazole and pyrimidine derivatives, have shown excellent in vitro antitumor activity against specific cancer cell lines. These compounds also exhibit high antimicrobial and antioxidant activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Farag & Fahim, 2019).
Antimicrobial Properties of Oxazolidinone Derivatives
Oxazolidinones, a novel class of synthetic antibacterial agents, have shown significant activity against gram-positive organisms, including resistant strains like methicillin-resistant Staphylococcus aureus. Studies on piperazinyl oxazolidinones with various heteroaromatic substitutions have discovered compounds with potent in vivo and in vitro antibacterial properties, contributing to the development of new antibiotics (Tucker et al., 1998).
Safety And Hazards
This compound is not intended for human or veterinary use and is for research use only1. Therefore, it should be handled with appropriate safety precautions in a research setting.
将来の方向性
The future directions for research on this compound would depend on the results of initial studies of its properties and potential applications. However, without specific literature on this compound, it’s difficult to provide detailed future directions.
Please note that this information is based on the limited data available and may not be fully accurate or complete. For a comprehensive analysis, more specific and detailed information from scientific literature would be needed.
特性
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3/c16-10-6-17-15(18-7-10)24-11-2-4-20(9-11)13(22)12-8-19-21-3-1-5-23-14(12)21/h6-8,11H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNKHPQREQXSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

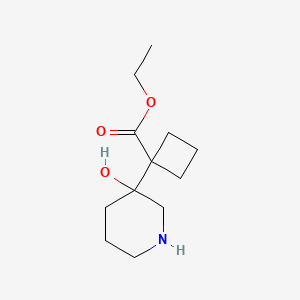
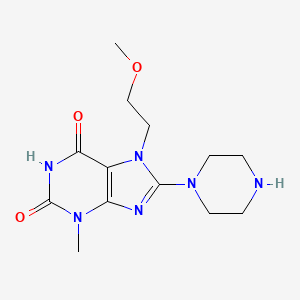
![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide](/img/structure/B2596235.png)
![2-Cyclopropyl-4-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2596236.png)
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2596237.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2596241.png)
![(7R)-2-[(5-Chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2596243.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2596244.png)
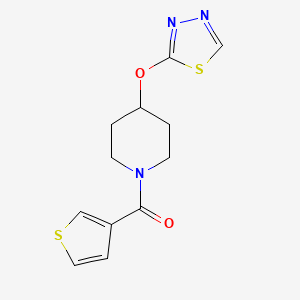
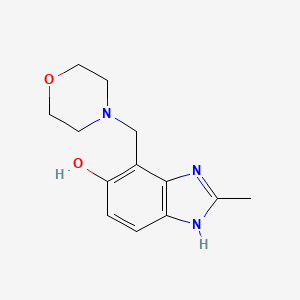
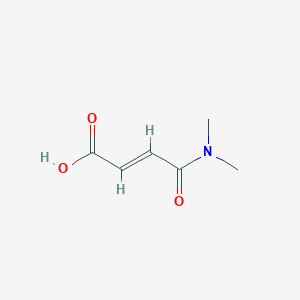
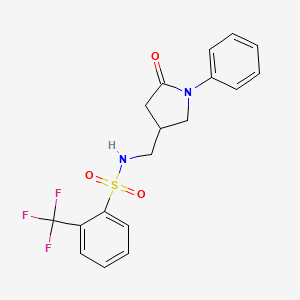
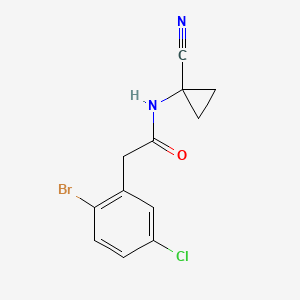
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2596254.png)